

# Synthesis and Characterization of Oleic Acid-2,6-diisopropylanilide: A Technical Guide

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## Compound of Interest

Compound Name: *Oleic Acid-2,6-diisopropylanilide*

Cat. No.: *B597161*

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## Introduction

**Oleic Acid-2,6-diisopropylanilide** is a novel amide synthesized from the coupling of oleic acid, an abundant monounsaturated fatty acid, and 2,6-diisopropylaniline, a sterically hindered aromatic amine. The unique combination of a long aliphatic chain from oleic acid and a bulky, lipophilic aromatic moiety from 2,6-diisopropylaniline suggests potential applications in various fields, including drug delivery, material science, and as a chemical intermediate. Oleic acid is known for its biological activities, including roles in modulating cell proliferation and wound healing.[1][2] 2,6-diisopropylaniline is a versatile building block in coordination chemistry and organic synthesis.[3] This technical guide provides a proposed methodology for the synthesis of **Oleic Acid-2,6-diisopropylanilide**, along with a comprehensive overview of the characterization of its starting materials.

## Proposed Synthesis of Oleic Acid-2,6-diisopropylanilide

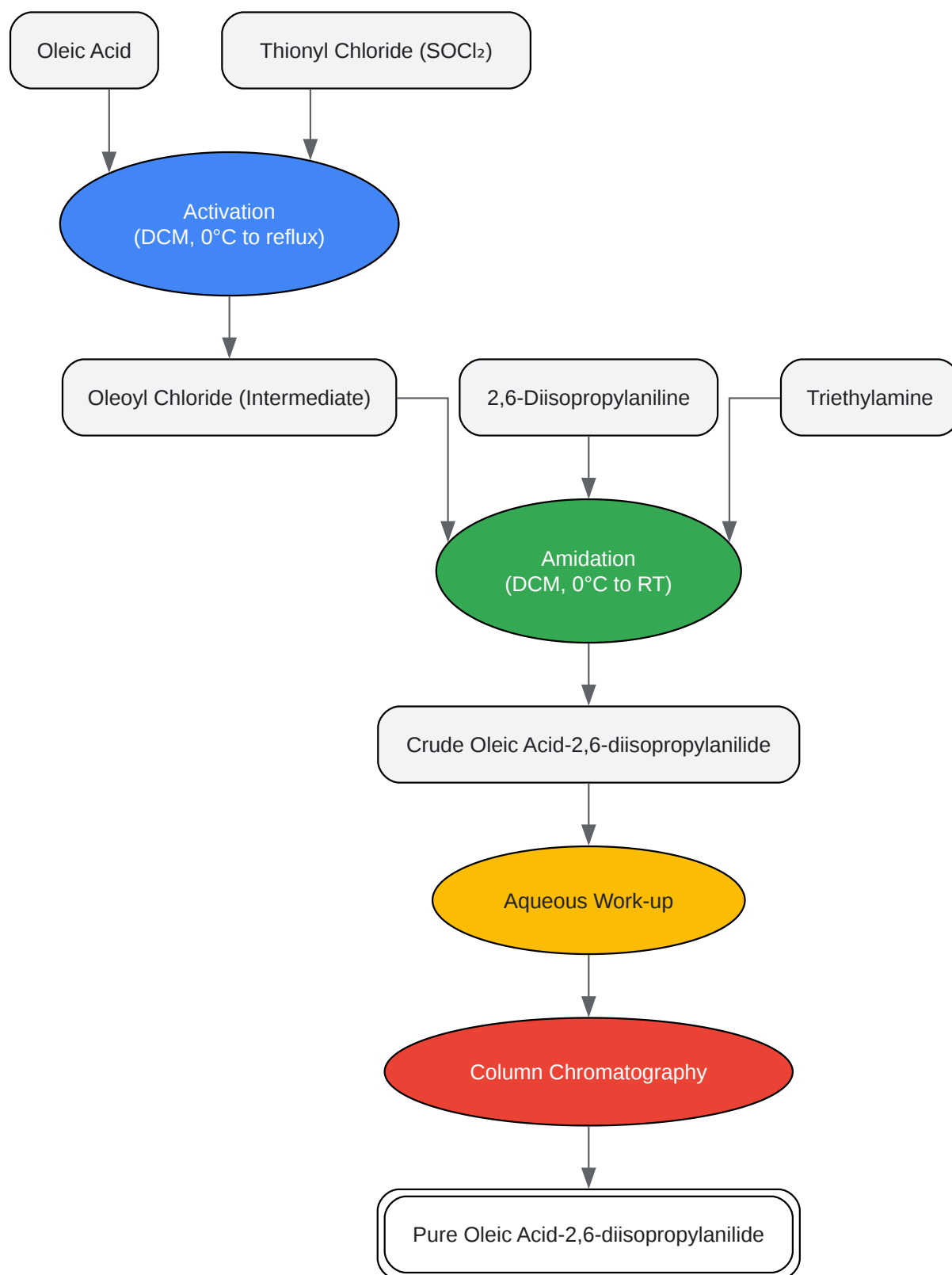
The synthesis of **Oleic Acid-2,6-diisopropylanilide** can be achieved through the formation of an amide bond between oleic acid and 2,6-diisopropylaniline. A common and effective method for this transformation involves the activation of the carboxylic acid group of oleic acid to form a more reactive intermediate, such as an acyl chloride, which then readily reacts with the amine.

## Experimental Protocol: Amide Formation via Acyl Chloride

- Activation of Oleic Acid:
  - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve oleic acid (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
  - Cool the solution to 0 °C in an ice bath.
  - Slowly add thionyl chloride ( $\text{SOCl}_2$ ) (1.2 equivalents) dropwise to the solution.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch.
  - Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude oleoyl chloride.
- Amidation Reaction:
  - In a separate flask, dissolve 2,6-diisopropylaniline (1 equivalent) and a non-nucleophilic base, such as triethylamine or pyridine (1.5 equivalents), in an anhydrous, inert solvent (e.g., DCM or THF).
  - Cool this solution to 0 °C.
  - Dissolve the crude oleoyl chloride in a minimal amount of anhydrous DCM or THF and add it dropwise to the solution of 2,6-diisopropylaniline.
  - Allow the reaction mixture to stir at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
  - Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).

- Transfer the mixture to a separatory funnel and extract the organic layer.
- Wash the organic layer sequentially with dilute hydrochloric acid (HCl), water, and brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to obtain the crude **Oleic Acid-2,6-diisopropylanilide**.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

#### Synthesis Workflow



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Caption: Proposed synthesis workflow for **Oleic Acid-2,6-diisopropylanilide**.

## Characterization

A thorough characterization of the starting materials is crucial for a successful synthesis. The following tables summarize the key physical and chemical properties of oleic acid and 2,6-diisopropylaniline.

Table 1: Physicochemical Properties of Starting Materials

Property	Oleic Acid	2,6-Diisopropylaniline
Molecular Formula	C <sub>18</sub> H <sub>34</sub> O <sub>2</sub>	C <sub>12</sub> H <sub>19</sub> N[3][4]
Molecular Weight	282.47 g/mol	177.29 g/mol [4]
Appearance	Colorless to pale yellow oily liquid	Colorless to yellow liquid[3][5]
Melting Point	13-14 °C	-45 °C[5][6]
Boiling Point	360 °C	257 °C[5][6]
Density	0.895 g/mL	0.94 g/mL at 25 °C[5][6]
Refractive Index (n <sub>20</sub> /D)	1.458	1.532[6]
CAS Number	112-80-1	24544-04-5[3]

Table 2: Spectroscopic Data for 2,6-Diisopropylaniline

Technique	Data
<sup>13</sup> C NMR	Spectra available from chemical suppliers and databases.[7]
<sup>1</sup> H NMR	Spectra available from chemical suppliers and databases.
IR Spectroscopy	Characteristic N-H stretching bands for the primary amine.
Mass Spectrometry	Molecular ion peak corresponding to its molecular weight.

## Expected Characterization of **Oleic Acid-2,6-diisopropylanilide**

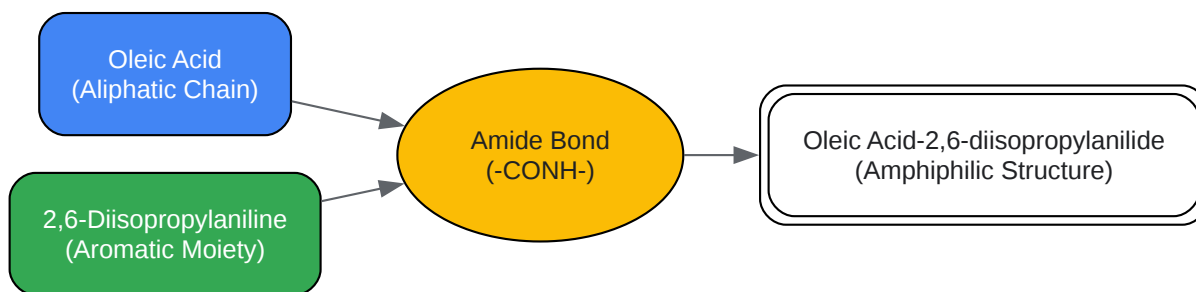
Upon successful synthesis, the structure of **Oleic Acid-2,6-diisopropylanilide** would be confirmed using a combination of spectroscopic techniques:

- <sup>1</sup>H NMR: The spectrum is expected to show signals corresponding to the protons of the oleic acid aliphatic chain, including the characteristic olefinic protons, as well as the aromatic and isopropyl protons of the 2,6-diisopropylaniline moiety. The disappearance of the N-H protons of the starting aniline and the carboxylic acid proton of oleic acid would be indicative of amide bond formation.
- <sup>13</sup>C NMR: The spectrum should display resonances for the carbonyl carbon of the amide, the carbons of the aromatic ring, the isopropyl groups, and the aliphatic chain of the oleic acid backbone.
- IR Spectroscopy: The key diagnostic peak will be the strong absorbance of the amide carbonyl (C=O) stretch, typically appearing around 1650-1680 cm<sup>-1</sup>. The disappearance of the broad O-H stretch of the carboxylic acid and the N-H stretches of the primary amine would also confirm the reaction.
- Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

## Potential Biological Significance

While the biological activity of **Oleic Acid-2,6-diisopropylanilide** has not been investigated, the known properties of its precursors suggest potential areas of interest. Oleic acid and other fatty acids can modulate signaling pathways involved in cell proliferation and differentiation.<sup>[1]</sup><sup>[2]</sup><sup>[8]</sup> The bulky diisopropylphenyl group could influence the compound's interaction with biological membranes and proteins. Further research is warranted to explore the biological profile of this novel amide.

### Logical Relationship of Components



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Caption: Structural components of **Oleic Acid-2,6-diisopropylanilide**.

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